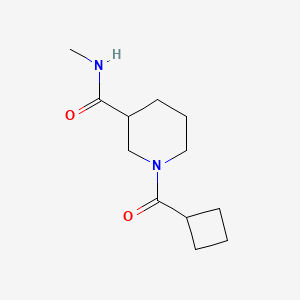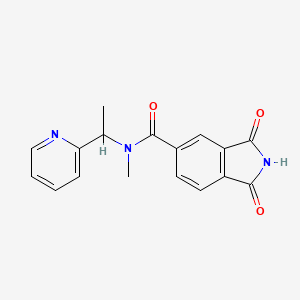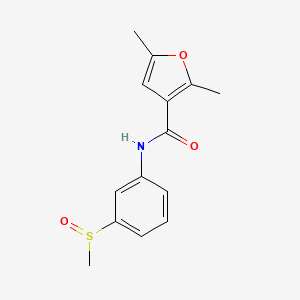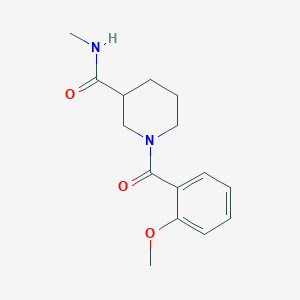
1-(cyclobutanecarbonyl)-N-methylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclobutanecarbonyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have a variety of potential applications in scientific research, including cancer research and drug discovery.
Mecanismo De Acción
The mechanism of action of CX-5461 involves the selective inhibition of RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of rDNA, which is necessary for the production of ribosomes. CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This inhibition leads to a reduction in ribosome production, which selectively targets cancer cells that have abnormalities in their rDNA transcription machinery.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of CX-5461 is its ability to selectively target cancer cells that have abnormalities in their rDNA transcription machinery. This selectivity makes CX-5461 a potential candidate for the development of cancer therapies that target specific cancer cells while leaving healthy cells unharmed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CX-5461 in lab experiments is its selectivity for cancer cells that have abnormalities in their rDNA transcription machinery. This selectivity makes CX-5461 a potential candidate for the development of cancer therapies that target specific cancer cells while leaving healthy cells unharmed. One limitation of using CX-5461 in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce.
Direcciones Futuras
There are several potential future directions for research involving CX-5461. One area of research is the development of cancer therapies that target specific cancer cells using CX-5461. Another area of research is the development of new compounds that are similar to CX-5461 but have improved selectivity and potency. Finally, research could focus on the use of CX-5461 in drug discovery for the development of new drugs that target RNA polymerase I transcription.
Métodos De Síntesis
The synthesis of CX-5461 is a complex process that involves several steps. The first step involves the reaction of N-methylpiperidine-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. This reaction produces the intermediate cyclobutanecarbonyl-N-methylpiperidine-3-carboxylic acid, which is then treated with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with a primary amine, such as methylamine, to produce CX-5461.
Aplicaciones Científicas De Investigación
CX-5461 has been shown to have a variety of potential applications in scientific research. One area of research where CX-5461 has shown promise is in cancer research. CX-5461 has been shown to selectively target cancer cells that have abnormalities in their ribosomal DNA (rDNA) transcription machinery. This selectivity makes CX-5461 a potential candidate for the development of cancer therapies that target specific cancer cells while leaving healthy cells unharmed.
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13-11(15)10-6-3-7-14(8-10)12(16)9-4-2-5-9/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVGFSBCVQPBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)


![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)


